Trimethylsilyl heptafluorobutanoate

説明

Molecular Structure Analysis

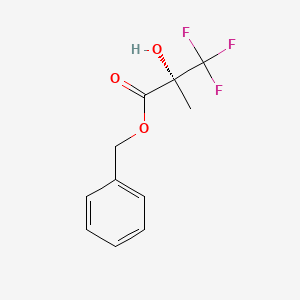

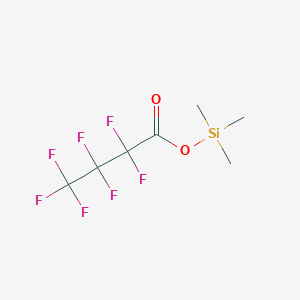

The molecular structure of Trimethylsilyl heptafluorobutanoate consists of a trimethylsilyl group attached to a heptafluorobutanoate group. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . They can also be used as temporary protecting groups during chemical synthesis .Physical And Chemical Properties Analysis

Trimethylsilyl heptafluorobutanoate is a clear and colorless liquid. It is a highly stable compound that is resistant to moisture and air.科学的研究の応用

Radical-Based Reactions in Organic Chemistry

Trimethylsilyl heptafluorobutanoate: serves as a radical-based reagent in organic chemistry. Researchers have successfully employed it in various radical reactions, including:

- Consecutive Radical Reactions : (TMS)₃SiH enables sequential radical processes, allowing for complex transformations under mild conditions .

One-Pot Synthesis of Enol Silanes

In the presence of Trimethylsilyl heptafluorobutanoate (TMSOTf) and triethylamine, ketones and related substrates form enol silanes. This reaction condition also promotes in situ ionization of propiolic acids. Notably, high yields of ketone enolization can be achieved in a single reaction vessel, making it a valuable synthetic method .

UV Absorption and Fluorescence Properties

Researchers have explored the effects of trimethylsilyl substituents on fused aromatic hydrocarbons (such as pyrene, anthracene, phenanthrene, and naphthalene). These substituents impact UV absorption and fluorescence properties in aerated cyclohexane solutions .

Polymerization Strategies

(TMS)₃SiH: plays a strategic role in polymerization:

Safety and Hazards

作用機序

Target of Action

Trimethylsilyl heptafluorobutanoate, also known as Trimethylsilyl 2,2,3,3,4,4,4-heptafluorobutanoate, is a derivative of the trimethylsilyl group . The primary targets of this compound are typically hydroxyl groups found in organic compounds . The trimethylsilyl group is used to derivatize these compounds, making them more volatile and amenable to analysis by gas chromatography or mass spectrometry .

Mode of Action

The trimethylsilyl group interacts with its targets by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups on the molecule . The introduction of the trimethylsilyl group increases the volatility of the compound, often making it more suitable for analysis by certain techniques .

Biochemical Pathways

The exact biochemical pathways affected by trimethylsilyl heptafluorobutanoate can vary depending on the specific compound being derivatized. The introduction of the trimethylsilyl group can alter the physical and chemical properties of the compound, potentially affecting its behavior in various biochemical reactions .

Pharmacokinetics

The trimethylsilyl group is known to increase the volatility of compounds, which could potentially affect their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The introduction of the trimethylsilyl group to a compound can result in increased volatility, making the compound more amenable to analysis by techniques such as gas chromatography or mass spectrometry . This can provide valuable information about the compound’s structure and properties.

Action Environment

The action of trimethylsilyl heptafluorobutanoate can be influenced by various environmental factors. For example, the efficiency of the derivatization process can be affected by the presence of other functional groups in the compound, the reaction conditions, and the specific trimethylsilylating agent used .

特性

IUPAC Name |

trimethylsilyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F7O2Si/c1-17(2,3)16-4(15)5(8,9)6(10,11)7(12,13)14/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNOXYMMNNVXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F7O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896674 | |

| Record name | Trimethylsilyl heptafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylsilyl heptafluorobutanoate | |

CAS RN |

24929-99-5 | |

| Record name | Trimethylsilyl heptafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol](/img/structure/B3119225.png)

![methyl E-2-methoxyimino-2-[(2-methylphenoxymethyl)phenyl]acetate](/img/structure/B3119233.png)

![4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate](/img/structure/B3119320.png)